molecular formula C32H38N2O7S B11215741 (1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone

(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone

Cat. No.: B11215741
M. Wt: 594.7 g/mol
InChI Key: KQNIMVAEGKIJFI-UHFFFAOYSA-N
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Description

The compound (1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including an isopropylphenoxy group, a dimethoxyisoquinoline core, and a morpholinosulfonylphenyl moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinoline Core: Starting with a suitable precursor, such as a substituted benzaldehyde, the isoquinoline core can be constructed via a Pictet-Spengler reaction, which involves the cyclization of an amine with an aldehyde or ketone.

    Introduction of the Dimethoxy Groups: Methoxylation can be achieved using methanol in the presence of an acid catalyst.

    Attachment of the Isopropylphenoxy Group: This step might involve a nucleophilic substitution reaction where the phenoxy group is introduced using an appropriate halide precursor.

    Incorporation of the Morpholinosulfonylphenyl Group: This can be done through a sulfonylation reaction, where the morpholine ring is attached to the phenyl group via a sulfonyl chloride intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, the compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For instance, if used as a pharmaceutical agent, it might inhibit or activate certain enzymes or receptors, thereby modulating biological pathways. The presence of multiple functional groups allows for diverse interactions at the molecular level, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • (1-((4-tert-butylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone
  • (1-((4-methylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone

Uniqueness

The unique combination of functional groups in (1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone provides distinct chemical reactivity and potential biological activity compared to its analogs. The isopropyl group, in particular, may confer different steric and electronic properties, influencing its interaction with molecular targets.

This detailed overview should provide a comprehensive understanding of the compound and its significance in various scientific domains

Properties

Molecular Formula

C32H38N2O7S

Molecular Weight

594.7 g/mol

IUPAC Name

[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone

InChI

InChI=1S/C32H38N2O7S/c1-22(2)23-5-9-26(10-6-23)41-21-29-28-20-31(39-4)30(38-3)19-25(28)13-14-34(29)32(35)24-7-11-27(12-8-24)42(36,37)33-15-17-40-18-16-33/h5-12,19-20,22,29H,13-18,21H2,1-4H3

InChI Key

KQNIMVAEGKIJFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)OC)OC

Origin of Product

United States

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